Cas no 1805420-49-8 (4-(Difluoromethyl)-2-iodo-6-methoxypyridine-3-sulfonamide)

4-(Difluoromethyl)-2-iodo-6-methoxypyridine-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-2-iodo-6-methoxypyridine-3-sulfonamide
-
- インチ: 1S/C7H7F2IN2O3S/c1-15-4-2-3(6(8)9)5(7(10)12-4)16(11,13)14/h2,6H,1H3,(H2,11,13,14)
- InChIKey: CNGIWDHEFBHZFN-UHFFFAOYSA-N
- SMILES: IC1C(=C(C(F)F)C=C(N=1)OC)S(N)(=O)=O
計算された属性
- 精确分子量: 363.919
- 同位素质量: 363.919
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 335
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 90.7
4-(Difluoromethyl)-2-iodo-6-methoxypyridine-3-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029023010-500mg |
4-(Difluoromethyl)-2-iodo-6-methoxypyridine-3-sulfonamide |
1805420-49-8 | 95% | 500mg |
$1,802.95 | 2022-04-01 | |
Alichem | A029023010-250mg |
4-(Difluoromethyl)-2-iodo-6-methoxypyridine-3-sulfonamide |
1805420-49-8 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
Alichem | A029023010-1g |
4-(Difluoromethyl)-2-iodo-6-methoxypyridine-3-sulfonamide |
1805420-49-8 | 95% | 1g |
$3,184.50 | 2022-04-01 |
4-(Difluoromethyl)-2-iodo-6-methoxypyridine-3-sulfonamide 関連文献
-
1. Book reviews
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
4-(Difluoromethyl)-2-iodo-6-methoxypyridine-3-sulfonamideに関する追加情報
4-(Difluoromethyl)-2-iodo-6-methoxypyridine-3-sulfonamide: A Comprehensive Overview
The compound 4-(Difluoromethyl)-2-iodo-6-methoxypyridine-3-sulfonamide, identified by the CAS number 1805420-49-8, is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which combines a pyridine ring substituted with difluoromethyl, iodo, methoxy, and sulfonamide groups. The presence of these functional groups imparts distinctive chemical and physical properties, making it a subject of interest in contemporary research.
The synthesis of 4-(Difluoromethyl)-2-iodo-6-methoxypyridine-3-sulfonamide involves a series of intricate organic reactions. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to introduce the iodo group at the 2-position of the pyridine ring. This approach not only simplifies the synthesis but also ensures high regioselectivity, which is crucial for maintaining the compound's structural integrity.
The structural features of this compound make it a promising candidate for applications in medicinal chemistry. The sulfonamide group is known for its ability to act as a bioisostere of carboxylic acids, offering improved pharmacokinetic properties such as enhanced solubility and reduced toxicity. Recent research has highlighted its potential as a lead compound in the development of novel therapeutic agents targeting various disease states, including cancer and inflammatory disorders.
In addition to its medicinal applications, 4-(Difluoromethyl)-2-iodo-6-methoxypyridine-3-sulfonamide has shown promise in materials science. Its unique electronic properties make it a viable candidate for use in organic electronics, particularly in the development of advanced materials for light-emitting diodes (LEDs) and photovoltaic devices. Studies have demonstrated that the compound exhibits excellent charge transport properties, which are essential for high-performance electronic devices.
The presence of the difluoromethyl group further enhances the compound's versatility. Fluorinated compounds are increasingly being explored due to their unique chemical stability and bioactivity profiles. Recent investigations have revealed that this group contributes significantly to the compound's ability to interact with biological targets, making it a valuable tool in drug discovery.
From an environmental perspective, understanding the fate and behavior of 4-(Difluoromethyl)-2-iodo-6-methoxypyridine-3-sulfonamide in various ecosystems is crucial. Researchers have conducted detailed studies on its biodegradation pathways and toxicity profiles. These studies have provided valuable insights into its potential impact on aquatic and terrestrial environments, paving the way for responsible use and disposal practices.
In conclusion, 4-(Difluoromethyl)-2-iodo-6-methoxypyridine-3-sulfonamide (CAS No: 1805420-49-8) stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a key player in both academic research and industrial development. As ongoing investigations continue to uncover new facets of this compound's potential, it is poised to make significant contributions to scientific progress.
1805420-49-8 (4-(Difluoromethyl)-2-iodo-6-methoxypyridine-3-sulfonamide) Related Products
- 1179918-50-3(1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol)
- 2034374-58-6(1,2-dimethyl-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1H-imidazole-4-sulfonamide)
- 2171788-17-1(3-(1,1-dicyclopropylethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 41926-03-8(5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine)
- 844882-19-5(2,2-Dimethyl-1-(1-pyrrolidinylmethyl)propylamine dihydrochloride hydrate)
- 896707-81-6(3-2-(pyrrolidin-1-yl)ethyl-2-sulfanylidene-1H,2H,3H,4H-pyrido2,3-dpyrimidin-4-one)
- 107737-89-3(2-(4-bromophenyl)sulfonylethanol)
- 2680837-11-8(2-{(tert-butoxy)carbonyl2-nitro-4-(trifluoromethyl)phenylamino}acetic acid)
- 1551366-89-2(2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid)
- 2379560-92-4(6-Trifluoromethyl-phthalen-1-picle ester)




